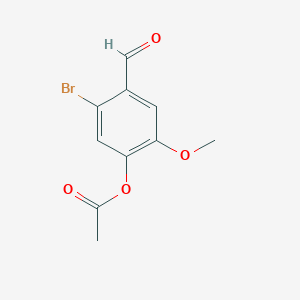

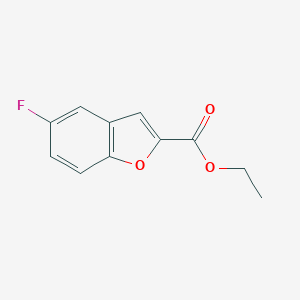

4-Acetoxy-2-bromo-5-methoxybenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through these steps achieved an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008). These methodologies could be adapted or provide insights into synthesizing 4-Acetoxy-2-bromo-5-methoxybenzaldehyde by incorporating acetoxylation and specific substituent introduction at appropriate steps.

Molecular Structure Analysis

The structural analysis and confirmation of similar compounds are often carried out using spectroscopic techniques such as IR, UV, and NMR spectroscopy. For instance, compounds synthesized from 4-bromobenzaldehyde, urea, and substituted acetophenones were structurally confirmed using these methods (V. F. Sedova & O. P. Shkurko, 2004). These techniques are critical for determining the molecular structure of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, especially in elucidating the positions of substituents and the overall conformation of the molecule.

Chemical Reactions and Properties

The chemical reactivity of similar aromatic compounds has been explored through various reactions, including anodic oxidation, which leads to the formation of acetoxylated products (H. Ohmori, A. Matsumoto, & M. Masui, 1980). Additionally, reactions with alkynes, alkenes, or allenes have been shown to efficiently proceed with the cleavage of the aldehyde C–H bond, indicating a route for functionalizing the benzaldehyde core (Ken Kokubo et al., 1999). These findings suggest potential pathways and reactivities for 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in synthetic applications.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and boiling point, are often determined through experimental measurements. Spectroscopic studies, including FT-IR and FT-Raman, supported by density functional theory (DFT) calculations, offer insights into the molecular vibrations and electronic properties of these compounds (V. Balachandran, G. Santhi, & V. Karpagam, 2013). Such detailed physical property analysis is essential for understanding the behavior and applications of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and susceptibility to oxidation or reduction, can be inferred from studies on similar compounds. The investigation of electro-methoxylation reactions and the study of Schiff bases derived from similar molecules provide valuable information on the chemical behavior of such complex benzaldehydes (D. Nematollahi & S. M. Golabi, 2000). Understanding these properties is crucial for the application of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in synthetic chemistry and material science.

Applications De Recherche Scientifique

Photochemical Formation : Compounds like 4-acetoxy and 4,5-diacetoxy-2-methylbenzaldehyde can successfully convert to o-quinodimethanes. However, substituents such as 4-methoxy or 4- and 5-methoxy prevent photochemical formation, which could have implications in the field of photochemistry (Charlton & Koh, 1988).

Environmental Applications : The acetalization of 2-methoxybenzaldehyde using hydrochloric acid as a catalyst results in a stable acetal product with low energy and electronegativity. This is considered a promising strategy for reducing environmental pollution (Yusuf, Dahniar, Roza, & Damanik, 2019).

Potential in Cancer Treatment : A study has found that a compound, MA5, shows high inhibition against breast cancer cells, making it a potential candidate for future cytotoxicity drugs (Azzawi & Hussein, 2022).

Synthesis and Purity : Methyl 4-bromo-2-methoxybenzoate can be synthesized from 4-bromo-2-fluorotoluene with a yield of 47% and a purity of 99.8%, showcasing the efficiency of this synthesis process (Chen Bing-he, 2008).

Chemical Synthesis : A study presents a facile method for synthesizing 7-methoxybenzo[b]thiophene and 1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of cyclohexanediones (Rahman & Scrowston, 1983).

Chemical Properties : The compound exhibits an E configuration about the C=N bond, linked to methanol molecules by various hydrogen bonds. This finding contributes to the understanding of molecular structures and bonding (Guo-Biao Cao, 2009).

Extraction Abilities : Schiff bases derived from 4′-aminobenzo-15-crown-5 exhibit promising extraction abilities for various metal ions in CH2Cl2, indicating potential applications in metal ion extraction (Güler, Hayvalı, Dal, & Hökelek, 2012).

Propriétés

IUPAC Name |

(5-bromo-4-formyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMGEKUQVOHMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294318 | |

| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |

CAS RN |

52783-83-2 | |

| Record name | 52783-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)